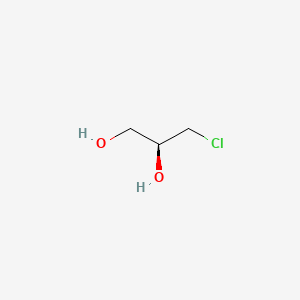

(S)-(+)-3-Chloro-1,2-propanediol

Numéro de catalogue B1360321

Poids moléculaire: 110.54 g/mol

Clé InChI: SSZWWUDQMAHNAQ-GSVOUGTGSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US08680334B2

Procedure details

A CaCl2 solution was prepared by dissolving CaCl2.2H2O (233 kg) in water (723 kg). A 3-chloro-1,2-propanediol (CPD) solution was prepared by dissolving 3-chloro-1,2-propanediol (176 kg) in water (176 kg). The 4000 L glass-lined reactor was charged with water (907 kg) and 5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] (563 kg). The pH of the slurry was adjusted to 5.5 to 7.0 with 37% HCl or 30% NaOH as needed. 50% NaOH solution (128 kg) was charged to the reaction mixture while maintaining its temperature to ≦30° C. The CaCl2/water solution and then the CPD/water solution were each charged to the reaction mixture. The reaction mixture was then heated at 50° C. and stirred for ≈6 hours. 50% NaOH was added as needed to maintain the pH of the reaction at ≈10. When the reaction was complete, acetic acid (28 kg) was added to adjust the pH of the reaction mixture to 5. Using a jacket temperature of 75° C., water (1682 kg) was distilled off under vacuum. While cooling to 10° C., ethanol (2585 kg) was added to the residue in the reaction vessel. After stirring at 10° C. for 2 hours, the crude solid was collected by filtration. The solids were washed with ethanol (500 kg). The crude solid was dried at 55° C. under vacuum to give 783 kg of crude 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]. The crude product contained 55% w/w 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] which had a chromatographic purity of 77 area %.

Name

CPD water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]

Quantity

563 kg

Type

reactant

Reaction Step Four

[Compound]

Name

CaCl2.2H2O

Quantity

233 kg

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[O:7]=[C:8]([NH:33][C:34]1[C:35]([I:53])=[C:36]([C:50]([NH2:52])=[O:51])[C:37]([I:49])=[C:38]([C:41]([NH:43][CH2:44][CH:45]([OH:48])[CH2:46][OH:47])=[O:42])[C:39]=1[I:40])[CH2:9][C:10]([NH:12][C:13]1[C:14]([I:32])=[C:15]([C:29]([NH2:31])=[O:30])[C:16]([I:28])=[C:17]([C:20]([NH:22][CH2:23][CH:24]([OH:27])[CH2:25][OH:26])=[O:21])[C:18]=1[I:19])=[O:11].Cl.[OH-].[Na+].[Cl-].[Cl-].[Ca+2:59].O.[Cl:61][CH2:62][CH:63]([OH:66])[CH2:64][OH:65].O>O.C(O)(=O)C>[Cl-:1].[Cl-:61].[Ca+2:59].[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[O:11]=[C:10]([N:12]([C:13]1[C:14]([I:32])=[C:15]([C:29]([NH2:31])=[O:30])[C:16]([I:28])=[C:17]([C:20]([NH:22][CH2:23][CH:24]([OH:27])[CH2:25][OH:26])=[O:21])[C:18]=1[I:19])[CH2:62][CH:63]([OH:66])[CH2:64][OH:65])[CH2:9][C:8]([N:33]([C:34]1[C:35]([I:53])=[C:36]([C:50]([NH2:52])=[O:51])[C:37]([I:49])=[C:38]([C:41]([NH:43][CH2:44][CH:45]([OH:48])[CH2:46][OH:47])=[O:42])[C:39]=1[I:40])[CH2:2][CH:3]([OH:6])[CH2:4][OH:5])=[O:7] |f:3.4,5.6.7.8,9.10,13.14.15|

|

Inputs

Step One

|

Name

|

CPD water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CO)O.O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

1682 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]

|

|

Quantity

|

563 kg

|

|

Type

|

reactant

|

|

Smiles

|

O=C(CC(=O)NC=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I)NC=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I

|

|

Name

|

|

|

Quantity

|

907 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

28 kg

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Six

[Compound]

|

Name

|

CaCl2.2H2O

|

|

Quantity

|

233 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

723 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

176 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CO)O

|

|

Name

|

|

|

Quantity

|

176 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Ten

|

Name

|

|

|

Quantity

|

128 kg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2].O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for ≈6 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining its temperature to ≦30° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

each charged to the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the pH of the reaction at ≈10

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled off under vacuum

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While cooling to 10° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

ethanol (2585 kg) was added to the residue in the reaction vessel

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring at 10° C. for 2 hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the crude solid was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The solids were washed with ethanol (500 kg)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude solid was dried at 55° C. under vacuum

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC(CO)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C(CC(=O)N(CC(CO)O)C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I)N(CC(CO)O)C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 783 kg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08680334B2

Procedure details

A CaCl2 solution was prepared by dissolving CaCl2.2H2O (233 kg) in water (723 kg). A 3-chloro-1,2-propanediol (CPD) solution was prepared by dissolving 3-chloro-1,2-propanediol (176 kg) in water (176 kg). The 4000 L glass-lined reactor was charged with water (907 kg) and 5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] (563 kg). The pH of the slurry was adjusted to 5.5 to 7.0 with 37% HCl or 30% NaOH as needed. 50% NaOH solution (128 kg) was charged to the reaction mixture while maintaining its temperature to ≦30° C. The CaCl2/water solution and then the CPD/water solution were each charged to the reaction mixture. The reaction mixture was then heated at 50° C. and stirred for ≈6 hours. 50% NaOH was added as needed to maintain the pH of the reaction at ≈10. When the reaction was complete, acetic acid (28 kg) was added to adjust the pH of the reaction mixture to 5. Using a jacket temperature of 75° C., water (1682 kg) was distilled off under vacuum. While cooling to 10° C., ethanol (2585 kg) was added to the residue in the reaction vessel. After stirring at 10° C. for 2 hours, the crude solid was collected by filtration. The solids were washed with ethanol (500 kg). The crude solid was dried at 55° C. under vacuum to give 783 kg of crude 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]. The crude product contained 55% w/w 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] which had a chromatographic purity of 77 area %.

Name

CPD water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]

Quantity

563 kg

Type

reactant

Reaction Step Four

[Compound]

Name

CaCl2.2H2O

Quantity

233 kg

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[O:7]=[C:8]([NH:33][C:34]1[C:35]([I:53])=[C:36]([C:50]([NH2:52])=[O:51])[C:37]([I:49])=[C:38]([C:41]([NH:43][CH2:44][CH:45]([OH:48])[CH2:46][OH:47])=[O:42])[C:39]=1[I:40])[CH2:9][C:10]([NH:12][C:13]1[C:14]([I:32])=[C:15]([C:29]([NH2:31])=[O:30])[C:16]([I:28])=[C:17]([C:20]([NH:22][CH2:23][CH:24]([OH:27])[CH2:25][OH:26])=[O:21])[C:18]=1[I:19])=[O:11].Cl.[OH-].[Na+].[Cl-].[Cl-].[Ca+2:59].O.[Cl:61][CH2:62][CH:63]([OH:66])[CH2:64][OH:65].O>O.C(O)(=O)C>[Cl-:1].[Cl-:61].[Ca+2:59].[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[O:11]=[C:10]([N:12]([C:13]1[C:14]([I:32])=[C:15]([C:29]([NH2:31])=[O:30])[C:16]([I:28])=[C:17]([C:20]([NH:22][CH2:23][CH:24]([OH:27])[CH2:25][OH:26])=[O:21])[C:18]=1[I:19])[CH2:62][CH:63]([OH:66])[CH2:64][OH:65])[CH2:9][C:8]([N:33]([C:34]1[C:35]([I:53])=[C:36]([C:50]([NH2:52])=[O:51])[C:37]([I:49])=[C:38]([C:41]([NH:43][CH2:44][CH:45]([OH:48])[CH2:46][OH:47])=[O:42])[C:39]=1[I:40])[CH2:2][CH:3]([OH:6])[CH2:4][OH:5])=[O:7] |f:3.4,5.6.7.8,9.10,13.14.15|

|

Inputs

Step One

|

Name

|

CPD water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CO)O.O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

1682 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]

|

|

Quantity

|

563 kg

|

|

Type

|

reactant

|

|

Smiles

|

O=C(CC(=O)NC=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I)NC=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I

|

|

Name

|

|

|

Quantity

|

907 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

28 kg

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Six

[Compound]

|

Name

|

CaCl2.2H2O

|

|

Quantity

|

233 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

723 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

176 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CO)O

|

|

Name

|

|

|

Quantity

|

176 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Ten

|

Name

|

|

|

Quantity

|

128 kg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2].O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for ≈6 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining its temperature to ≦30° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

each charged to the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the pH of the reaction at ≈10

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled off under vacuum

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While cooling to 10° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

ethanol (2585 kg) was added to the residue in the reaction vessel

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring at 10° C. for 2 hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the crude solid was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The solids were washed with ethanol (500 kg)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude solid was dried at 55° C. under vacuum

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC(CO)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C(CC(=O)N(CC(CO)O)C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I)N(CC(CO)O)C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 783 kg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08680334B2

Procedure details

A CaCl2 solution was prepared by dissolving CaCl2.2H2O (233 kg) in water (723 kg). A 3-chloro-1,2-propanediol (CPD) solution was prepared by dissolving 3-chloro-1,2-propanediol (176 kg) in water (176 kg). The 4000 L glass-lined reactor was charged with water (907 kg) and 5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] (563 kg). The pH of the slurry was adjusted to 5.5 to 7.0 with 37% HCl or 30% NaOH as needed. 50% NaOH solution (128 kg) was charged to the reaction mixture while maintaining its temperature to ≦30° C. The CaCl2/water solution and then the CPD/water solution were each charged to the reaction mixture. The reaction mixture was then heated at 50° C. and stirred for ≈6 hours. 50% NaOH was added as needed to maintain the pH of the reaction at ≈10. When the reaction was complete, acetic acid (28 kg) was added to adjust the pH of the reaction mixture to 5. Using a jacket temperature of 75° C., water (1682 kg) was distilled off under vacuum. While cooling to 10° C., ethanol (2585 kg) was added to the residue in the reaction vessel. After stirring at 10° C. for 2 hours, the crude solid was collected by filtration. The solids were washed with ethanol (500 kg). The crude solid was dried at 55° C. under vacuum to give 783 kg of crude 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]. The crude product contained 55% w/w 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] which had a chromatographic purity of 77 area %.

Name

CPD water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]

Quantity

563 kg

Type

reactant

Reaction Step Four

[Compound]

Name

CaCl2.2H2O

Quantity

233 kg

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[O:7]=[C:8]([NH:33][C:34]1[C:35]([I:53])=[C:36]([C:50]([NH2:52])=[O:51])[C:37]([I:49])=[C:38]([C:41]([NH:43][CH2:44][CH:45]([OH:48])[CH2:46][OH:47])=[O:42])[C:39]=1[I:40])[CH2:9][C:10]([NH:12][C:13]1[C:14]([I:32])=[C:15]([C:29]([NH2:31])=[O:30])[C:16]([I:28])=[C:17]([C:20]([NH:22][CH2:23][CH:24]([OH:27])[CH2:25][OH:26])=[O:21])[C:18]=1[I:19])=[O:11].Cl.[OH-].[Na+].[Cl-].[Cl-].[Ca+2:59].O.[Cl:61][CH2:62][CH:63]([OH:66])[CH2:64][OH:65].O>O.C(O)(=O)C>[Cl-:1].[Cl-:61].[Ca+2:59].[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[O:11]=[C:10]([N:12]([C:13]1[C:14]([I:32])=[C:15]([C:29]([NH2:31])=[O:30])[C:16]([I:28])=[C:17]([C:20]([NH:22][CH2:23][CH:24]([OH:27])[CH2:25][OH:26])=[O:21])[C:18]=1[I:19])[CH2:62][CH:63]([OH:66])[CH2:64][OH:65])[CH2:9][C:8]([N:33]([C:34]1[C:35]([I:53])=[C:36]([C:50]([NH2:52])=[O:51])[C:37]([I:49])=[C:38]([C:41]([NH:43][CH2:44][CH:45]([OH:48])[CH2:46][OH:47])=[O:42])[C:39]=1[I:40])[CH2:2][CH:3]([OH:6])[CH2:4][OH:5])=[O:7] |f:3.4,5.6.7.8,9.10,13.14.15|

|

Inputs

Step One

|

Name

|

CPD water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CO)O.O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

1682 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]

|

|

Quantity

|

563 kg

|

|

Type

|

reactant

|

|

Smiles

|

O=C(CC(=O)NC=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I)NC=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I

|

|

Name

|

|

|

Quantity

|

907 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

28 kg

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Six

[Compound]

|

Name

|

CaCl2.2H2O

|

|

Quantity

|

233 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

723 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

176 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CO)O

|

|

Name

|

|

|

Quantity

|

176 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Ten

|

Name

|

|

|

Quantity

|

128 kg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2].O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for ≈6 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining its temperature to ≦30° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

each charged to the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the pH of the reaction at ≈10

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled off under vacuum

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While cooling to 10° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

ethanol (2585 kg) was added to the residue in the reaction vessel

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring at 10° C. for 2 hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the crude solid was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The solids were washed with ethanol (500 kg)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude solid was dried at 55° C. under vacuum

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC(CO)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C(CC(=O)N(CC(CO)O)C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I)N(CC(CO)O)C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 783 kg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08680334B2

Procedure details

A CaCl2 solution was prepared by dissolving CaCl2.2H2O (233 kg) in water (723 kg). A 3-chloro-1,2-propanediol (CPD) solution was prepared by dissolving 3-chloro-1,2-propanediol (176 kg) in water (176 kg). The 4000 L glass-lined reactor was charged with water (907 kg) and 5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] (563 kg). The pH of the slurry was adjusted to 5.5 to 7.0 with 37% HCl or 30% NaOH as needed. 50% NaOH solution (128 kg) was charged to the reaction mixture while maintaining its temperature to ≦30° C. The CaCl2/water solution and then the CPD/water solution were each charged to the reaction mixture. The reaction mixture was then heated at 50° C. and stirred for ≈6 hours. 50% NaOH was added as needed to maintain the pH of the reaction at ≈10. When the reaction was complete, acetic acid (28 kg) was added to adjust the pH of the reaction mixture to 5. Using a jacket temperature of 75° C., water (1682 kg) was distilled off under vacuum. While cooling to 10° C., ethanol (2585 kg) was added to the residue in the reaction vessel. After stirring at 10° C. for 2 hours, the crude solid was collected by filtration. The solids were washed with ethanol (500 kg). The crude solid was dried at 55° C. under vacuum to give 783 kg of crude 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]. The crude product contained 55% w/w 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] which had a chromatographic purity of 77 area %.

Name

CPD water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]

Quantity

563 kg

Type

reactant

Reaction Step Four

[Compound]

Name

CaCl2.2H2O

Quantity

233 kg

Type

reactant

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[O:7]=[C:8]([NH:33][C:34]1[C:35]([I:53])=[C:36]([C:50]([NH2:52])=[O:51])[C:37]([I:49])=[C:38]([C:41]([NH:43][CH2:44][CH:45]([OH:48])[CH2:46][OH:47])=[O:42])[C:39]=1[I:40])[CH2:9][C:10]([NH:12][C:13]1[C:14]([I:32])=[C:15]([C:29]([NH2:31])=[O:30])[C:16]([I:28])=[C:17]([C:20]([NH:22][CH2:23][CH:24]([OH:27])[CH2:25][OH:26])=[O:21])[C:18]=1[I:19])=[O:11].Cl.[OH-].[Na+].[Cl-].[Cl-].[Ca+2:59].O.[Cl:61][CH2:62][CH:63]([OH:66])[CH2:64][OH:65].O>O.C(O)(=O)C>[Cl-:1].[Cl-:61].[Ca+2:59].[Cl:1][CH2:2][CH:3]([OH:6])[CH2:4][OH:5].[O:11]=[C:10]([N:12]([C:13]1[C:14]([I:32])=[C:15]([C:29]([NH2:31])=[O:30])[C:16]([I:28])=[C:17]([C:20]([NH:22][CH2:23][CH:24]([OH:27])[CH2:25][OH:26])=[O:21])[C:18]=1[I:19])[CH2:62][CH:63]([OH:66])[CH2:64][OH:65])[CH2:9][C:8]([N:33]([C:34]1[C:35]([I:53])=[C:36]([C:50]([NH2:52])=[O:51])[C:37]([I:49])=[C:38]([C:41]([NH:43][CH2:44][CH:45]([OH:48])[CH2:46][OH:47])=[O:42])[C:39]=1[I:40])[CH2:2][CH:3]([OH:6])[CH2:4][OH:5])=[O:7] |f:3.4,5.6.7.8,9.10,13.14.15|

|

Inputs

Step One

|

Name

|

CPD water

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CO)O.O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

1682 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Four

|

Name

|

5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]

|

|

Quantity

|

563 kg

|

|

Type

|

reactant

|

|

Smiles

|

O=C(CC(=O)NC=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I)NC=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I

|

|

Name

|

|

|

Quantity

|

907 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

28 kg

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(=O)O

|

Step Six

[Compound]

|

Name

|

CaCl2.2H2O

|

|

Quantity

|

233 kg

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

723 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Seven

|

Name

|

|

|

Quantity

|

176 kg

|

|

Type

|

reactant

|

|

Smiles

|

ClCC(CO)O

|

|

Name

|

|

|

Quantity

|

176 kg

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Eight

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Ten

|

Name

|

|

|

Quantity

|

128 kg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Eleven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2].O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

50 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

stirred for ≈6 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining its temperature to ≦30° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

each charged to the reaction mixture

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the pH of the reaction at ≈10

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

was distilled off under vacuum

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

While cooling to 10° C.

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

ethanol (2585 kg) was added to the residue in the reaction vessel

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring at 10° C. for 2 hours

|

|

Duration

|

2 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

the crude solid was collected by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The solids were washed with ethanol (500 kg)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude solid was dried at 55° C. under vacuum

|

Outcomes

Product

Details

Reaction Time |

6 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

[Cl-].[Cl-].[Ca+2]

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClCC(CO)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

O=C(CC(=O)N(CC(CO)O)C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I)N(CC(CO)O)C=1C(=C(C(=C(C1I)C(=O)NCC(CO)O)I)C(=O)N)I

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 783 kg |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |